N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide
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Overview
Description
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide is a heterocyclic compound that contains both an oxadiazole ring and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylphenylhydrazine with an appropriate carboxylic acid derivative to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can optimize reaction conditions and kinetics, leading to efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The oxadiazole ring can be opened under strong reducing conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or nitrating agents can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives or amines.
Reduction: Formation of amines or other reduced products.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antibacterial, antifungal, and anticancer properties.
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxadiazole ring can also interact with enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide
- N-[4-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide
Uniqueness
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide is unique due to the specific positioning of the oxadiazole ring and the nitrobenzamide group, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H12N4O4 |
---|---|
Molecular Weight |
324.29 g/mol |
IUPAC Name |
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C16H12N4O4/c1-10-2-4-11(5-3-10)14-15(19-24-18-14)17-16(21)12-6-8-13(9-7-12)20(22)23/h2-9H,1H3,(H,17,19,21) |
InChI Key |
IGFVJVNMTVPMJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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